7-Methylheptadecane

CAS No.: 20959-33-5

Cat. No.: VC18517363

Molecular Formula: C18H38

Molecular Weight: 254.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20959-33-5 |

|---|---|

| Molecular Formula | C18H38 |

| Molecular Weight | 254.5 g/mol |

| IUPAC Name | 7-methylheptadecane |

| Standard InChI | InChI=1S/C18H38/c1-4-6-8-10-11-12-13-15-17-18(3)16-14-9-7-5-2/h18H,4-17H2,1-3H3 |

| Standard InChI Key | AZGIFKCGYRMPKP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCC(C)CCCCCC |

Introduction

Structural and Chemical Properties of 7-Methylheptadecane

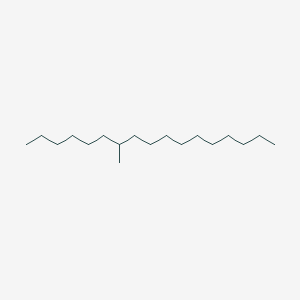

Molecular Architecture

7-Methylheptadecane belongs to the class of branched alkanes, with a molecular formula of C₁₈H₃₈ and a molecular weight of 254.5 g/mol . Its IUPAC name derives from the 17-carbon chain (heptadecane) with a methyl branch at the seventh position. The compound’s structure is defined by the SMILES notation CCCCCCCCCCC(C)CCCCCC and the InChI key AZGIFKCGYRMPKP-UHFFFAOYSA-N . These identifiers facilitate precise chemical tracking in databases and synthetic applications.

The branched structure confers unique physicochemical properties, including a lower melting point compared to linear alkanes of similar chain length. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (171.6 Ų) and [M+Na]⁺ (180.4 Ų) highlight its behavior in mass spectrometric analyses .

Synthesis and Stereochemical Control

Enantioselective Synthesis

The stereoisomers of 7-methylheptadecane have been synthesized via intramolecular hydride transfer, a method pioneered by Díaz and Martín . This approach utilizes a γ-benzyloxy group with defined stereochemistry, which undergoes Lewis acid-mediated transfer to a propargylic alcohol coordinated to a Co₂(CO)₆ complex. Subsequent hydrogenation and hydroxyl group elimination yield enantiomerically pure sec-alkyl hydrocarbons.

Key Reaction Steps:

-

Complexation: Propargylic alcohol binds to Co₂(CO)₆, stabilizing the intermediate.

-

Hydride Transfer: A Lewis acid (e.g., BF₃·OEt₂) generates a carbocation, enabling stereospecific hydride migration.

-

Reduction: Hydrogenation of the alkyne to an alkane.

-

Elimination: Reductive removal of the hydroxyl group yields the final branched alkane .

This method achieves >95% enantiomeric excess (ee) for 7-methylheptadecane, critical for studying structure-activity relationships in pheromone communication systems .

Environmental Applications as a Cyanobacterial Biomarker

Tracing Historical Blooms in the Baltic Sea

7-Methylheptadecane serves as a specific biomarker for diazotrophic cyanobacteria, particularly Nodularia spumigena. Sediment cores from the eastern Gotland Basin reveal that 6- and 7-methylheptadecane (6+7Me-C₁₇:₀) concentrations correlate with cyanobacterial abundance over the past 160 years . A 7000-year sediment record from the Bothnian Sea further links these compounds to summer temperature variability, mediated by the Atlantic Multi-decadal Oscillation .

Table 1: Cyanobacterial Abundance and 7-Methylheptadecane in Sediment Cores

| Period | 7-Me-C₁₇:₀ (ng/g) | Cyanobacteria Gene Copies (ng⁻¹ DNA) |

|---|---|---|

| Pre-1920 | 12–45 | 10²–10³ |

| 1920–1950 | 58–120 | 10³–10⁴ |

| Post-1950 | 150–400 | 10⁴–10⁵ |

| Data sourced from Baltic Sea sediment analyses . |

Human Impact and Paleoclimate Reconstructions

A spike in 7-methylheptadecane levels at ~3960 cal. a BP coincides with early Bronze Age deforestation, suggesting anthropogenic nutrient runoff amplified cyanobacterial growth . Metagenomic analyses of sediment DNA confirm concurrent rises in nitrogen-fixing (nif) and toxin-producing (mcy) genes, underscoring the compound’s utility in tracking eutrophication .

Analytical Techniques for Detection and Quantification

Chromatographic Methods

GC-MS remains the gold standard for detecting 7-methylheptadecane in environmental samples. The compound elutes at ~24.3 minutes on a DB-5MS column, with characteristic fragmentation ions at m/z 85 and 113 . Liquid chromatography-tandem MS (LC-MS/MS) enhances sensitivity for trace quantification in complex matrices .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms branching patterns, with distinct signals at δ 0.88 ppm (terminal CH₃) and δ 1.26 ppm (methylene groups). Infrared (IR) spectroscopy reveals C-H stretching vibrations at 2925 cm⁻¹ and 2854 cm⁻¹ .

Industrial and Research Applications

Polymer Synthesis

7-Methylheptadecane acts as a chain-transfer agent in polyethylene production, modulating molecular weight distributions. Its branched structure improves polymer flexibility, making it valuable in manufacturing adhesives and elastomers .

Reference Standards

As a high-purity impurity standard (≥99.5%), the compound ensures quality control in pharmaceutical and environmental testing. Synchemia offers custom synthesis services, producing batches with ≤0.1% residual solvents .

Challenges and Future Directions

Limitations in Biomarker Specificity

While 7-methylheptadecane is strongly associated with N. spumigena, co-occurrence with other cyanobacteria (e.g., Aphanizomenon) necessitates complementary DNA analysis for unambiguous assignments .

Synthetic Scalability

Current enantioselective routes require costly cobalt complexes and multi-step purification. Catalytic asymmetric hydride transfer methodologies could streamline production .

Climate Feedback Mechanisms

Future studies must disentangle the effects of warming temperatures and nutrient loading on cyanobacterial methylheptadecane production, particularly under IPCC climate scenarios .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume